5-Benzoyl-2-(4-methylphenyl)isoindole-1,3-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-2-(4-methylphenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines . One efficient method involves the reaction of substituted tetraynes and imidazole derivatives via a hexadehydro-Diels–Alder domino reaction . This transformation forms three new carbon-carbon bonds and two new carbon-aryl oxygen bonds through intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-2-(4-methylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
5-Benzoyl-2-(4-methylphenyl)isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Benzoyl-2-(4-methylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally related compound with similar biological activities.
N-Substituted Isoindole-1,3-diones: These compounds share the isoindole-1,3-dione core structure and exhibit similar chemical properties.
Uniqueness
5-Benzoyl-2-(4-methylphenyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C22H15NO3 |
---|---|
Molecular Weight |
341.4g/mol |
IUPAC Name |
5-benzoyl-2-(4-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H15NO3/c1-14-7-10-17(11-8-14)23-21(25)18-12-9-16(13-19(18)22(23)26)20(24)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI Key |
GQNOLTSWYIFUIY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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